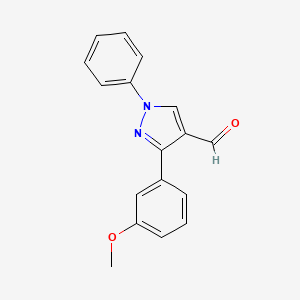
1-(2,5-Dimethoxyphenyl)butan-1-one
Overview
Description
“1-(2,5-Dimethoxyphenyl)butan-1-one” is a chemical compound with the molecular formula C12H16O3 . It is also known as Ethanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is "1S/C12H16O3/c1-4-5-12(13)9-6-10(14-2)8-11(7-9)15-3/h6-8H,4-5H2,1-3H3" .Scientific Research Applications
1. Chemical Synthesis and Analogs
Research by Standridge et al. (1980) explored a series of 2-amino-1-(4-substituted-2,5-dimethoxyphenyl)butanes as analogs of 1-(2,5-Dimethoxyphenyl)butan-1-one, investigating their potential psychotherapeutic utility. This study found low hallucinogenic potential in most analogs, indicating a possible pathway for developing non-hallucinogenic therapeutic agents (Standridge et al., 1980).
2. Interaction with Other Chemicals
Varfolomeev et al. (2015) conducted research on the solvation enthalpy in binary mixtures involving butan-2-one and other compounds like methanol, ethanol, and chloroform. This research provides insights into the specific interactions and enthalpy changes in such mixtures, which could be relevant to understanding the properties and applications of similar compounds like this compound (Varfolomeev et al., 2015).
3. Pharmaceutical and Biological Applications
In the field of pharmaceuticals, Chiang et al. (2009) reported on a study combining solution-phase synthesis with in-situ cellular bioassays. They used butan-1-amine, among other compounds, for coupling with carboxylic acids. This methodology could potentially be applied to the synthesis and evaluation of derivatives of this compound for biological activity (Chiang et al., 2009).
4. Structural Analysis and Characterization
Masuda et al. (1974) performed X-ray structure analysis on derivatives of this compound. This type of research is crucial for determining the molecular configuration and potential applications of such compounds in various fields, including materials science (Masuda et al., 1974).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, like chalcone derivatives, have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that 1-(2,5-Dimethoxyphenyl)butan-1-one might interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
Related compounds have been shown to influence various cellular responses, including oxidative stress and apoptosis . For instance, DPP23, a synthetic chalcone derivative, has been found to modulate gene expression involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .
Result of Action
Similar compounds have been found to induce cell death in cancer cells through ros-mediated apoptosis . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the cellular environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2,5-Dimethoxyphenyl)butan-1-one are not fully understood. It is known that it belongs to the class of phenethylamines, which are aromatic compounds containing the indole nucleus . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that indole derivatives, to which this compound belongs, have diverse biological activities and can influence cell function . For instance, some indole derivatives have been found to block certain phases in human leukemia cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that indole derivatives, to which this compound belongs, can have diverse biological activities .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that indole derivatives, to which this compound belongs, can have diverse biological activities .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that indole derivatives, to which this compound belongs, can have diverse biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that indole derivatives, to which this compound belongs, can have diverse biological activities .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that indole derivatives, to which this compound belongs, can have diverse biological activities .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWSFFYGOMMFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


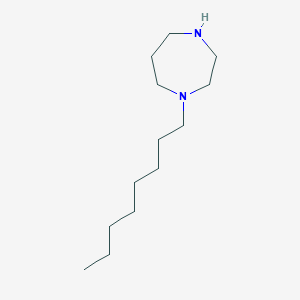

![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)


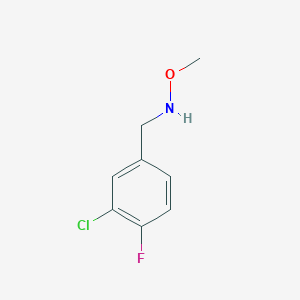

amine](/img/structure/B3144096.png)
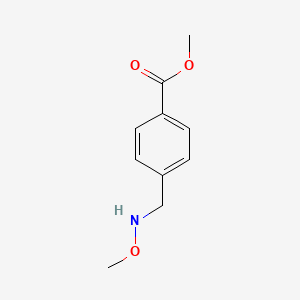
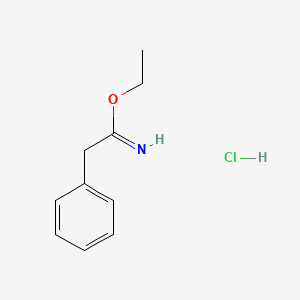
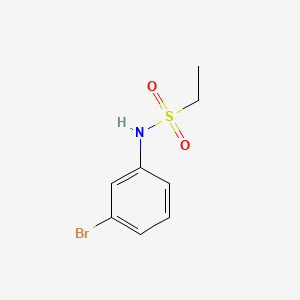
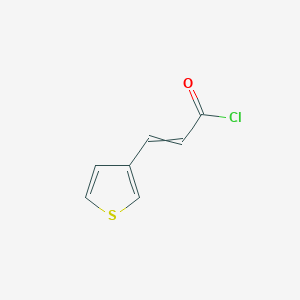
![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)
